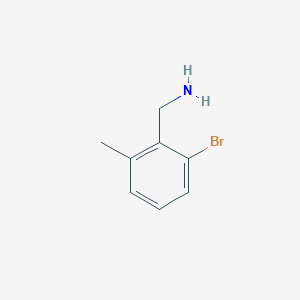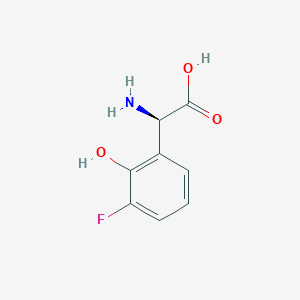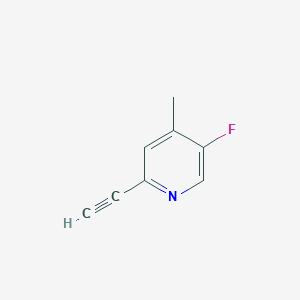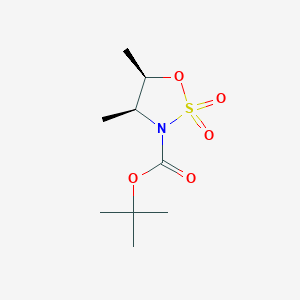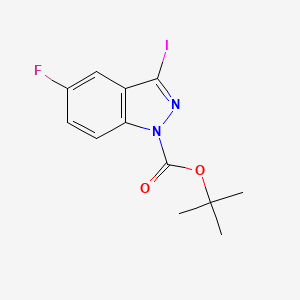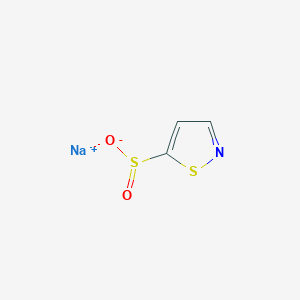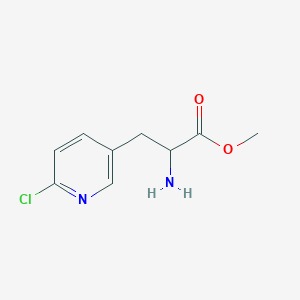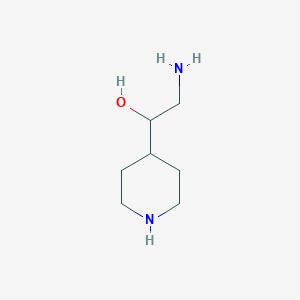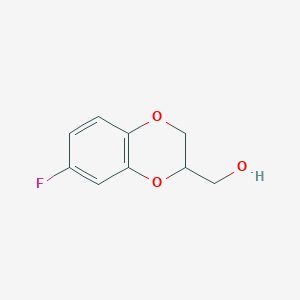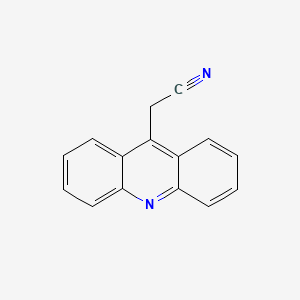
2-(Acridin-9-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acridin-9-yl)acetonitrile is an organic compound that belongs to the acridine family. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and photophysics. The structure of this compound consists of an acridine moiety attached to an acetonitrile group, which imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acridin-9-yl)acetonitrile typically involves the reaction of acridine with acetonitrile under specific conditions. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with aniline to form 2-arylamino benzoic acids, which are then cyclized to yield acridone derivatives . These derivatives can be further modified to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, and may include steps such as purification, crystallization, and drying to obtain the final product.
化学反応の分析
Types of Reactions
2-(Acridin-9-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The acridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Aminoacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(Acridin-9-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Medicine: Explored for its potential in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of dyes, fluorescent materials, and photophysical studies.
作用機序
The mechanism of action of 2-(Acridin-9-yl)acetonitrile involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . The compound’s planar structure allows it to insert between DNA base pairs, leading to the unwinding of the DNA helix and subsequent inhibition of cellular processes.
類似化合物との比較
2-(Acridin-9-yl)acetonitrile can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): An anti-cancer agent that also intercalates DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): Another anti-cancer compound with similar DNA intercalation properties.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anti-tumor activity and DNA intercalation ability.
These compounds share similar mechanisms of action but differ in their specific chemical structures and biological activities, highlighting the unique properties of this compound.
特性
IUPAC Name |
2-acridin-9-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c16-10-9-11-12-5-1-3-7-14(12)17-15-8-4-2-6-13(11)15/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTCFSYYIDRCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
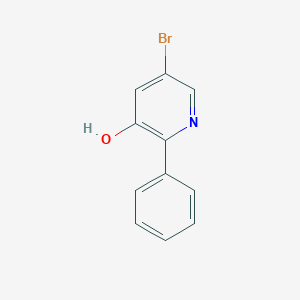

![N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine](/img/structure/B12966134.png)
